molecular formula C13H12N6O2S B2386210 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide CAS No. 1421529-83-0

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide

Cat. No.: B2386210
CAS No.: 1421529-83-0
M. Wt: 316.34
InChI Key: YZCKLQHPXCFONR-UHFFFAOYSA-N
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Description

2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrazole ring, linked via an oxygen atom to an acetamide scaffold terminating in a thiazol-2-yl group. This compound exemplifies structural motifs common in medicinal chemistry, where pyrimidine and thiazole rings contribute to binding interactions with biological targets, while the pyrazole substituent may enhance solubility or metabolic stability.

Properties

IUPAC Name

2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxy-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-9-16-10(19-5-2-3-15-19)7-12(17-9)21-8-11(20)18-13-14-4-6-22-13/h2-7H,8H2,1H3,(H,14,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCKLQHPXCFONR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCC(=O)NC2=NC=CS2)N3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Methyl-6-(1H-Pyrazol-1-yl)Pyrimidin-4-ol

The pyrimidine-pyrrole intermediate is synthesized via cyclocondensation:

  • Reactants : Ethyl acetoacetate, guanidine carbonate, and 1H-pyrazole-1-carboxamidine.
  • Conditions : Reflux in ethanol (78°C, 12 h) with catalytic HCl.
  • Mechanism : Cyclization forms the pyrimidine ring, followed by nucleophilic substitution at C6 with pyrazole.

Yield : 68–72% after recrystallization (ethanol/water).

Etherification with Chloroacetamide

The hydroxyl group at C4 of the pyrimidine undergoes alkylation:

  • Reactants : 2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol, chloroacetyl chloride, and K₂CO₃.
  • Conditions : Anhydrous DMF, 0°C → room temperature (24 h).
  • Workup : Precipitation in ice-water, filtration, and chromatography (SiO₂, hexane:EtOAc 3:2).

Intermediate : 2-Chloro-N-(thiazol-2-yl)acetamide (isolated yield: 65%).

Coupling with Thiazol-2-Amine

The final step involves nucleophilic displacement:

  • Reactants : 2-((2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetyl chloride, thiazol-2-amine.
  • Conditions : THF, triethylamine (0°C → 25°C, 6 h).
  • Purification : Column chromatography (CH₂Cl₂:MeOH 95:5).

Final Yield : 58–63%.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Etherification Efficiency :

























    SolventBaseYield (%)
    DMFK₂CO₃65
    AcetonitrileCs₂CO₃72
    THFNaH58

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the pyrimidine oxygen.

Temperature Effects on Cyclization

  • Pyrimidine ring formation at 78°C vs. 100°C:
    • Higher Temperature : Accelerates cyclization but increases side products (e.g., N-alkylated pyrazole).
    • Optimal Range : 70–80°C balances rate and selectivity.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 8.29 (s, 1H, pyrimidine-H), 7.52 (d, J = 2.4 Hz, 1H, thiazole-H), 6.87 (s, 1H, pyrazole-H), 4.72 (s, 2H, OCH₂CO), 2.41 (s, 3H, CH₃).
  • HRMS (ESI+) : m/z 317.0924 [M+H]⁺ (calc. 317.0918).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 H₂O:MeCN, 1 mL/min).

Comparative Analysis with Analogous Compounds

Compound Key Structural Difference Yield (%)
N-(Benzothiazol-2-yl) Analog Benzothiazole vs. thiazole 69
4-Methylpiperidine Derivative Piperidine substituent 71
Target Compound Thiazol-2-yl group 63

The thiazole variant exhibits lower yields due to steric hindrance during coupling.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is studied for its potential as a building block in organic synthesis . Its unique structural features allow it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes which can be utilized in catalysis and material science.

Biology

The biological activity of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide has been investigated for its antimicrobial and anticancer properties . Researchers have noted its potential to inhibit various microbial strains and cancer cell lines, making it a candidate for further exploration in drug development .

Medicine

Ongoing research aims to explore its therapeutic potential across several diseases. The compound may interact with specific molecular targets, modulating enzymatic activity or receptor functions, which could lead to new treatment options for conditions such as cancer and infections .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to pyrimidines, including compounds similar to 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide. Results indicated varying degrees of microbial inhibition depending on structural modifications, highlighting the compound's potential as a basis for developing new antimicrobial agents .

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown promising results against RET-gene-fusion driven tumors. These studies suggest that similar compounds may serve as leads for precision-targeted therapies in oncology, emphasizing the importance of structural diversity in drug design .

Mechanism of Action

The mechanism of action of 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related acetamide derivatives, as outlined below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name / ID Key Structural Differences Reported Activity / Target Reference ID
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide) - Thioether linkage (S) vs. oxygen (O)
- Pyridin-2-yl vs. pyrazole substituent
- 3,4-Dimethoxyphenyl acetamide
Anticonvulsant (in vivo) via GABAergic modulation
Compound 33 (2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide) - Thioether linkage (S)
- 4,6-Dimethylpyrimidine
- Propargyloxy-benzyl thiazole substituent
Dual Sirt2/HDAC6 inhibition (epigenetic targets)
736168-34-6 (N-(4-methoxyphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide) - Pyrazolo[3,4-d]pyrimidine core
- Sulfur linkage
- 4-Methoxyphenyl acetamide
Kinase inhibition (hypothesized)
11g (N-(4-(4-nitrophenyl)thiazol-2-yl)-2-(4-(((6-nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) - Triazole-quinoxaline hybrid
- Nitrophenyl-thiazole acetamide
- Click chemistry synthesis
Antimicrobial (synthetic focus)
5a–m (2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) - Triazolylthio linkage
- Benzothiazole core
- Alkoxy substituents
Anticancer (broad-spectrum cytotoxicity)

Key Observations

Linkage Chemistry :

  • The oxygen linkage in the target compound may confer greater metabolic stability compared to thioether analogs (e.g., Epirimil, Compound 33), as ether bonds are less prone to oxidative degradation .
  • Conversely, thioether-linked compounds (e.g., Epirimil) exhibit enhanced anticonvulsant activity in rodent models, suggesting sulfur’s role in crossing the blood-brain barrier .

Heterocyclic Substitutions :

  • Pyrazole vs. Pyridine/Pyrimidine : The pyrazole substituent in the target compound likely improves solubility relative to pyridine (Epirimil) or dimethylpyrimidine (Compound 33) . Pyrazole’s hydrogen-bonding capacity may also influence target selectivity.
  • Thiazole vs. Benzothiazole : The thiazol-2-yl acetamide group in the target compound contrasts with benzothiazole derivatives (e.g., 5a–m), which exhibit broader cytotoxicity but reduced specificity .

Pharmacological Profiles :

  • Anticonvulsant Activity : Epirimil’s efficacy in seizure models highlights the importance of the pyrimidine-thioacetamide scaffold, though the target compound’s pyrazole and oxygen linkage may alter GABA receptor binding kinetics .
  • Epigenetic Modulation : Compound 33’s dual Sirt2/HDAC6 inhibition underscores the role of propargyloxy-benzyl groups in enhancing target engagement, a feature absent in the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods for pyrimidine-oxyacetamides (e.g., alkylation of thiopyrimidines, as in ), whereas triazole-containing analogs (e.g., 11g) require click chemistry, which adds complexity .

Biological Activity

The compound 2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)-N-(thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Molecular Characteristics

The molecular formula of the compound is C15H17N5OC_{15}H_{17}N_5O with a molecular weight of approximately 285.34 g/mol. The structure includes a thiazole ring, a pyrimidine moiety, and a pyrazole group, which contribute to its biological properties.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H17N5OC_{15}H_{17}N_5O
Molecular Weight285.34 g/mol
CAS Number1797081-63-0

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in inflammatory and cancer pathways.
  • Modulation of Signaling Pathways : It interacts with signaling molecules such as NF-kB and ATF4, which are crucial in cellular stress responses and inflammation.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Anticancer Activity

A study published in Molecules highlighted the anticancer potential of similar pyrazole derivatives against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compounds exhibited IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent cytotoxic effects against these cell lines .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds, suggesting that they could inhibit neuroinflammation via modulation of microglial activation. This could have implications for treating neurodegenerative diseases such as Alzheimer's .

Table 2: Biological Activity Summary

Activity TypeCell Line/ModelIC50 Value (µM)
AnticancerMCF70.01
AnticancerA54926
NeuroprotectionMicroglial CellsNot specified

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Resolves pyrimidine, pyrazole, and thiazole protons (δ 7–9 ppm for aromatic H) and confirms acetamide carbonyl (δ ~170 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~386) and fragmentation patterns .
  • IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and pyrimidine ring vibrations .

What are the common side reactions during synthesis, and how can they be mitigated?

Advanced Research Question

  • Oxidation of thioether groups : Occurs under aerobic conditions; mitigated by using nitrogen atmospheres .
  • Incomplete acylation : Excess acyl chloride and DMAP catalyst improve conversion .
  • By-product formation : Reverse-phase HPLC or preparative TLC isolates impurities. Kinetic studies (e.g., varying stoichiometry) identify optimal reagent ratios .

How does the pyrazole substituent influence electronic properties and bioactivity?

Advanced Research Question
The pyrazole ring acts as a hydrogen-bond acceptor, enhancing binding to biological targets (e.g., kinases). Its electron-withdrawing nature polarizes the pyrimidine core, increasing electrophilicity at the acetamide oxygen. Computational studies (DFT) show pyrazole’s contribution to π-π stacking in enzyme active sites, correlating with antimicrobial or anticancer activity in analogs .

What strategies resolve contradictions in biological activity data across studies?

Advanced Research Question

  • Comparative assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (IC₅₀ measurements).
  • Structural analogs : Test derivatives with modified substituents to isolate activity drivers .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes, clarifying discrepancies between in vitro and in vivo results .

How is compound purity assessed post-synthesis?

Basic Research Question

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities (<1% area).
  • Melting point analysis : Sharp melting ranges (±2°C) indicate homogeneity.
  • Elemental analysis : Matches calculated C, H, N, S percentages within 0.3% error .

What computational methods predict binding affinity with target enzymes?

Advanced Research Question

  • Molecular docking : AutoDock or Schrödinger Suite models interactions (e.g., with bacterial DNA gyrase).
  • MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronegativity with inhibitory potency using regression analysis .

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